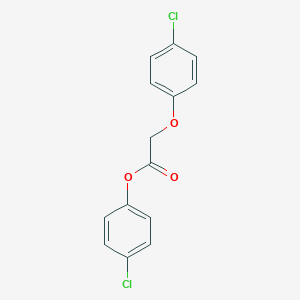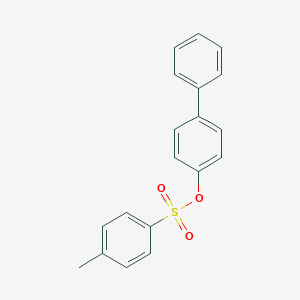
2-乙酰菲
描述
2-Acetylphenanthrene is an organic compound with the molecular formula C₁₆H₁₂O. It is a derivative of phenanthrene, featuring an acetyl group attached to the second carbon of the phenanthrene ring system. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
科学研究应用
2-Acetylphenanthrene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its interactions with biological macromolecules.
Medicine: Research into its potential therapeutic properties is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
2-Acetylphenanthrene is a complex organic compound with the molecular formula C16H12O
Biochemical Pathways
It is known that phenanthrene, a related compound, can be biodegraded by certain bacteria, producing metabolites such as salicylic acid, catechol, and various phthalic acid derivatives
准备方法
Synthetic Routes and Reaction Conditions: 2-Acetylphenanthrene can be synthesized through several methods. One common approach involves the reaction of 9-phenanthrylmagnesium bromide with acetyl chloride. This reaction typically occurs under anhydrous conditions and requires the use of a Grignard reagent. Another method involves the Claisen condensation of methyl phenanthrene-9-carboxylate with ethyl acetate, followed by the scission of the resulting phenanthroylacetic ester .
Industrial Production Methods: Industrial production of 2-Acetylphenanthrene often involves large-scale reactions using similar synthetic routes. The process typically includes the preparation of intermediates, such as 9-cyanophenanthrene, which is then converted to 2-Acetylphenanthrene through a series of controlled reactions under specific temperature and pressure conditions .
化学反应分析
Types of Reactions: 2-Acetylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrene-2-carboxylic acid.
Reduction: Reduction reactions can convert it to 2-ethylphenanthrene.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or sulfuric acid can facilitate substitution reactions.
Major Products:
Oxidation: Phenanthrene-2-carboxylic acid.
Reduction: 2-Ethylphenanthrene.
Substitution: Various substituted phenanthrene derivatives depending on the reagents used.
相似化合物的比较
- 9-Acetylphenanthrene
- 3-Acetylphenanthrene
- 2-Acetylanthracene
Comparison: 2-Acetylphenanthrene is unique due to the position of the acetyl group on the phenanthrene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, 9-Acetylphenanthrene has the acetyl group on the ninth carbon, leading to different chemical behavior and applications .
属性
IUPAC Name |
1-phenanthren-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-11(17)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWILMKDSVMROHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208282 | |
| Record name | Methyl 2-phenanthryl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5960-69-0 | |
| Record name | 2-Acetylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5960-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-phenanthryl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005960690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5960-69-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-phenanthryl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-phenanthryl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-acetylphenanthrene influence its dielectric properties?
A1: 2-Acetylphenanthrene exhibits dielectric absorption due to the relaxation of its acetyl group. [] Studies comparing 2-acetylphenanthrene to similar compounds like acetophenone and 3-acetylphenanthrene revealed that the position of the acetyl group on the phenanthrene ring directly impacts the energy barrier for this relaxation process. [] Specifically, the free energy of activation for acetyl group relaxation increases in the order of acetophenone < 2-acetylphenanthrene < 3-acetylphenanthrene. [] This suggests that steric hindrance and electronic interactions arising from the acetyl group's position influence the molecule's overall dipole moment and its ability to reorient in an electric field.
Q2: Can 2-acetylphenanthrene be used as a starting material for synthesizing more complex molecules?
A2: Yes, 2-acetylphenanthrene serves as a valuable building block in organic synthesis. It can undergo reactions typical of ketones, allowing for further functionalization. For instance, it can be reacted with malononitrile to produce 3-amino-1-sec-amino-5,6-dihydrophenanthrene-2,4-dicarbonitriles. [] Researchers have also explored its use in synthesizing 1-cyanochrysene, a polycyclic aromatic hydrocarbon, by reacting 2-acetylphenanthrene with 1,5-diazapentadienium perchlorate. [] This highlights the versatility of 2-acetylphenanthrene as a precursor to diverse polycyclic compounds.
Q3: Has 2-acetylphenanthrene been investigated for its potential in polymer chemistry?
A3: Yes, 2-acetylphenanthrene has shown potential as a monomer in polymerization reactions. Notably, it can be copolymerized with α,ω-dienes using a ruthenium-based catalyst. [] This opens possibilities for designing new polymeric materials with tailored properties influenced by the phenanthrene moiety. Further research might explore the influence of reaction conditions and different diene monomers on the resulting copolymer characteristics like molecular weight, polydispersity, and thermal properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















